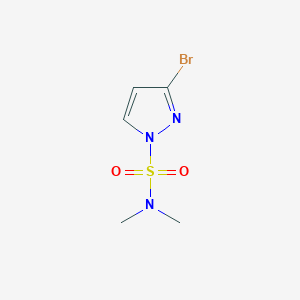

3-Bromo-1-(dimethylsulfamoyl)pyrazole

Beschreibung

3-Bromo-1-(dimethylsulfamoyl)pyrazole is a brominated pyrazole derivative functionalized with a dimethylsulfamoyl group. Pyrazole derivatives are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and material sciences due to their versatile reactivity and biological activity . The bromine atom at the 3-position and the electron-withdrawing dimethylsulfamoyl group at the 1-position likely influence its chemical behavior, including ozone reactivity, stability, and transformation pathways.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBWMCRVFDXECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610493 | |

| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401462-74-6 | |

| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

- Pyrazole (C₃H₄N₂): The parent compound lacks substituents, making it a baseline for comparing reactivity. Its ozone reaction rate at pH 7 is relatively low (kapp = 56 M⁻¹ s⁻¹) compared to pyrrole (kapp = 1.4 × 10⁶ M⁻¹ s⁻¹) and imidazole (kapp = 2.3 × 10⁵ M⁻¹ s⁻¹) .

- 5-Bromo-1,3-dimethyl-1H-pyrazole (C₅H₇BrN₂): Bromination at the 5-position and methylation at the 1- and 3-positions enhance steric hindrance and alter electronic properties.

- No reactivity data are reported .

- 3-Bromo-1-(dimethylsulfamoyl)pyrazole: The dimethylsulfamoyl group (electron-withdrawing) and bromine (electron-withdrawing via inductive effects) likely further reduce electron density at the pyrazole ring, decreasing ozone reactivity compared to unsubstituted pyrazole.

Ozone Reactivity and Transformation Pathways

| Compound | kapp (M⁻¹ s⁻¹, pH 7) | Ozone:Compound Stoichiometry | Major Products |

|---|---|---|---|

| Pyrazole | 56 | 4.6 : 1 | Formate (126%), Glyoxal (34%) |

| Pyrrole | 1.4 × 10⁶ | ~1 : 1 | Maleimide (34%), Formamide (14%) |

| Imidazole | 2.3 × 10⁵ | ~1 : 1 | Cyanate, Formamide, Formate |

| 3-Bromo-1-(dimethylsulfamoyl)pyrazole | Inferred lower than pyrazole | Likely higher due to reactive intermediates | Unknown (potential sulfonamide derivatives) |

Key Observations:

Reactivity Trends: Pyrazole’s lower ozone reactivity compared to pyrrole and imidazole is attributed to its reduced aromaticity and electron density. Substitutions like bromine and sulfonamide groups in 3-Bromo-1-(dimethylsulfamoyl)pyrazole may further decrease reactivity, though experimental validation is needed .

Ozone Consumption: Pyrazole requires ~5 molar equivalents of ozone for complete abatement due to reactive intermediates (e.g., hydroxypyrazoles) that consume additional ozone . Similar over-stoichiometric ozone demand is expected for 3-Bromo-1-(dimethylsulfamoyl)pyrazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.